3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
Overview
Description
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid typically involves the reaction of 3-chloro-4-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Triethylamine, potassium carbonate, and sodium hydroxide are frequently used.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Scientific Research Applications
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. This process is catalyzed by palladium and proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-(N-tert-Butylcarbamoyl)phenylboronic acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-(ethylcarbamoyl)phenylboronic acid: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is unique due to the presence of both the chlorine atom and the tert-butylcarbamoyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTCLOPBDGFPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657355 | |
Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-46-7 | |
Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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